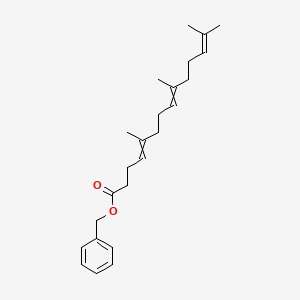
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s molecular formula is C({24})H({34})O(_{2}), and it is characterized by the presence of multiple double bonds and methyl groups along its carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzyl alcohol with 5,9,13-trimethyltetradeca-4,8,12-trienoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesyl acetaldehyde: Similar in structure but differs in functional groups.
Geranyl acetone: Shares some structural features but has different applications.
Neryl acetate: Another related compound with distinct properties.
Uniqueness
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33883-53-3 |
|---|---|
Molekularformel |
C24H34O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C24H34O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-18-24(25)26-19-23-16-6-5-7-17-23/h5-7,11,13,15-17H,8-10,12,14,18-19H2,1-4H3 |
InChI-Schlüssel |
LFHVQOOHVQFFMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)OCC1=CC=CC=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


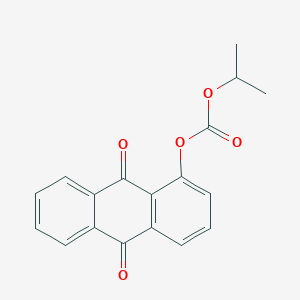
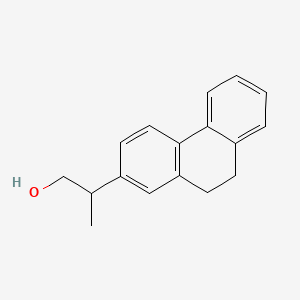
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
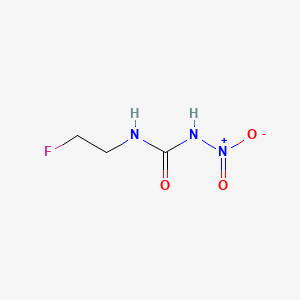

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
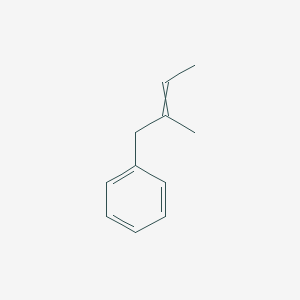
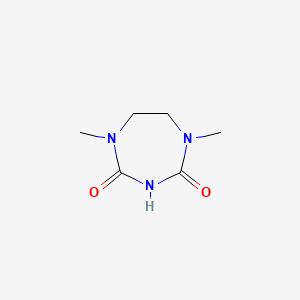

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)



![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
